molecular formula C19H16F3NO3 B5329836 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5329836
M. Wt: 363.3 g/mol
InChI Key: HMTNWISSBLDMFL-UHFFFAOYSA-N
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Description

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy-methylbutynyl group and a trifluoromethoxyphenyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-18(2,25)12-11-13-3-5-14(6-4-13)17(24)23-15-7-9-16(10-8-15)26-19(20,21)22/h3-10,25H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTNWISSBLDMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, and then couple it with 4-(trifluoromethoxy)aniline under appropriate reaction conditions. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.

Scientific Research Applications

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylbutynyl group and the trifluoromethoxyphenyl group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
  • 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
  • 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Uniqueness

4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both the hydroxy-methylbutynyl group and the trifluoromethoxyphenyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

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